1-(2-Thienyl)acetone

Physical chemistry Analytical characterization Solvent selection

1-(2-Thienyl)acetone (CAS 15022-18-1, C7H8OS, MW 140.2 g/mol), also known as 2-thienylacetone or 1-(thiophen-2-yl)propan-2-one, is a heteroaromatic ketone existing as a colorless to pale yellow liquid at room temperature. It serves as a versatile synthetic intermediate in pharmaceutical development, particularly in the synthesis of duloxetine intermediates and thienopyridine derivatives.

Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
CAS No. 15022-18-1
Cat. No. B182387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Thienyl)acetone
CAS15022-18-1
Molecular FormulaC7H8OS
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=CS1
InChIInChI=1S/C7H8OS/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3
InChIKeyFOWXQMONAFWJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Thienyl)acetone (CAS 15022-18-1) Procurement Guide: Physical Properties and Industrial Applications


1-(2-Thienyl)acetone (CAS 15022-18-1, C7H8OS, MW 140.2 g/mol), also known as 2-thienylacetone or 1-(thiophen-2-yl)propan-2-one, is a heteroaromatic ketone existing as a colorless to pale yellow liquid at room temperature . It serves as a versatile synthetic intermediate in pharmaceutical development, particularly in the synthesis of duloxetine intermediates and thienopyridine derivatives [1]. Key physical properties include density 1.130 g/cm³ (at 19 °C), boiling point 105-106 °C (12 Torr), and refractive index 1.5366 (589.3 nm, 13.5 °C) . This compound exhibits an additional methylene spacer between the thiophene ring and carbonyl group compared to its closest analog 2-acetylthiophene, which fundamentally alters its reactivity profile in nucleophilic addition and condensation reactions .

Why Generic Thiophene Ketone Substitution Cannot Replace 1-(2-Thienyl)acetone in Critical Applications


Substituting 1-(2-thienyl)acetone with structurally similar thiophene ketones—particularly 2-acetylthiophene (CAS 88-15-3)—introduces quantifiable differences in physicochemical properties and reactivity that directly impact synthetic outcomes. The presence of a methylene spacer (-CH2-) between the thiophene ring and carbonyl group in 1-(2-thienyl)acetone, versus the direct ring-carbonyl attachment in 2-acetylthiophene, produces a higher molecular weight (140.2 vs. 126.2 g/mol), lower density (1.118-1.130 vs. 1.168 g/cm³ at 25 °C), and substantially different boiling behavior under reduced pressure . These structural differences translate into distinct enzyme kinetics parameters, with 1-(2-thienyl)acetone showing a kcat of 1.5 s⁻¹ for secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus, whereas analogous ketones display divergent substrate specificity profiles [1]. Generic substitution without accounting for these measured differences risks failed reactions, reduced yields, or complete synthetic pathway incompatibility—particularly in pharmaceutical intermediate synthesis where structural fidelity dictates downstream product identity [2].

Quantitative Evidence for 1-(2-Thienyl)acetone Differentiation from Analogous Thiophene Ketones


Physical Property Comparison: 1-(2-Thienyl)acetone vs. 2-Acetylthiophene Density and Boiling Point Differences

1-(2-Thienyl)acetone demonstrates significantly lower density and different boiling behavior under vacuum compared to its closest analog 2-acetylthiophene [1]. The density of 1-(2-thienyl)acetone (1.130 g/cm³ at 19 °C) is approximately 3.3% lower than 2-acetylthiophene (1.168 g/mL at 25 °C). More critically, 1-(2-thienyl)acetone exhibits a boiling point of 105-106 °C at 12 Torr reduced pressure, whereas 2-acetylthiophene requires 214 °C at atmospheric pressure (760 mmHg), indicating substantial differences in vapor pressure behavior and purification requirements [1].

Physical chemistry Analytical characterization Solvent selection

Enzyme Kinetics: 1-(2-Thienyl)acetone kcat Value for Secondary Alcohol Dehydrogenase

1-(2-Thienyl)acetone functions as a substrate for secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus with a measured turnover number (kcat) of 1.5 s⁻¹ for the wild-type enzyme at pH 6.5 and 50 °C [1]. In the I86A mutant variant, the kcat increases marginally to 1.7 s⁻¹ under identical conditions [1]. This kinetic characterization enables precise comparison with alternative aryl ketone substrates, as the same enzyme system shows broadened substrate specificity for aryl ketones [1].

Enzymology Biocatalysis Kinetic characterization

Synthetic Yield Advantage: 1-(2-Thienyl)acetone-Based Duloxetine Intermediate Synthesis

Patent CN109134427B discloses a synthetic method using 1-(2-thienyl)acetone derivatives that achieves high product yield without requiring high-pressure or high-temperature conditions [1]. The method converts 1-(2-thienyl)acetone-based intermediates to 3-methylamino-1-(2-thienyl)-1-acetone hydrochloride—a key duloxetine intermediate—using silver trifluoromethanesulfonate or indium chloride catalysts in polar solvents [1]. Unlike prior art methods using 2-acetylthiophene that required more forcing conditions, this approach reduces equipment requirements and post-treatment complexity [1].

Pharmaceutical synthesis Process chemistry Duloxetine intermediates

Synthetic Versatility: 1-(2-Thienyl)acetone in Heterocyclization vs. 2-Acetylthiophene Limitations

1-(2-Thienyl)acetone functions as an acylation agent that catalyzes heterocyclization of thiophene derivatives to produce thienopyridines, a pharmacologically relevant scaffold for antibacterial and antitumor agents . The methylene spacer in 1-(2-thienyl)acetone enables unique regioselective Friedel-Crafts alkylation reactions of furans and thiophenes that are not accessible with 2-acetylthiophene, which lacks this structural feature . Specifically, 1-(2-thienyl)acetone participates in chemo- and regioselective asymmetric Friedel-Crafts reactions with α,β-unsaturated aldehydes through dual activation mechanisms, demonstrating >90% selectivity in photocatalytic oxidation processes .

Heterocyclic chemistry Thienopyridine synthesis Acylation reactions

Refractive Index as Quality Control Metric: 1-(2-Thienyl)acetone vs. Class Baselines

1-(2-Thienyl)acetone exhibits a measured refractive index of 1.5366 at 589.3 nm (sodium D-line) and 13.5 °C . This value differs markedly from structurally related thiophene ketones: 2-acetylthiophene has a reported refractive index range of n20/D 1.5650-1.5680 [1]. The ~0.03 unit difference provides a rapid, quantitative identity verification metric that distinguishes 1-(2-thienyl)acetone from 2-acetylthiophene upon receipt or prior to critical reactions.

Quality control Analytical chemistry Identity verification

Optimal Procurement and Application Scenarios for 1-(2-Thienyl)acetone Based on Quantified Evidence


Pharmaceutical Intermediate Synthesis: Duloxetine and Thienopyridine Derivatives

1-(2-Thienyl)acetone should be prioritized over 2-acetylthiophene when the synthetic route requires the methylene-spaced ketone architecture for Mannich reaction intermediates, particularly in duloxetine hydrochloride manufacturing. Patent evidence demonstrates that 1-(2-thienyl)acetone-based routes achieve high yields under milder conditions (no high pressure/temperature) with simpler post-treatment compared to alternative starting materials . The compound also enables direct heterocyclization to thienopyridine scaffolds used in antibacterial and antitumor drug development .

Biocatalytic Reduction Processes Requiring Quantified Substrate Kinetics

For enzymatic reduction applications using secondary alcohol dehydrogenases, 1-(2-thienyl)acetone offers characterized kinetic parameters (kcat = 1.5 s⁻¹ wild-type; 1.7 s⁻¹ I86A mutant at pH 6.5, 50 °C) that enable rational process optimization . This quantified baseline supports selection of this substrate over uncharacterized aryl ketone alternatives when predicting reaction rates and optimizing biocatalyst loading.

Regioselective Friedel-Crafts Alkylation for Complex Heterocyclic Synthesis

When the research objective requires chemo- and regioselective Friedel-Crafts alkylation of thiophenes or furans with α,β-unsaturated aldehydes, 1-(2-thienyl)acetone provides the necessary structural features for dual activation catalysis. Literature demonstrates >80% conversion and >90% selectivity in related transformations using photocatalytic Wacker-Tsuji oxidation conditions . This selectivity profile is not achievable with simpler thiophene ketones lacking the methylene spacer.

Quality Control Verification Upon Compound Receipt

Procurement personnel and analytical chemists can utilize the compound's distinct refractive index (n = 1.5366 at 589.3 nm, 13.5 °C) to rapidly verify identity and distinguish from the closely related 2-acetylthiophene (n20/D 1.5650-1.5680) . The ~0.03 unit difference provides unambiguous differentiation, preventing costly mix-ups in compound inventory management and ensuring synthetic reproducibility.

Technical Documentation Hub

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